molecular formula C18H16N2O2S2 B380058 1,3-Benzodioxol-5-ylmethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide CAS No. 356569-24-9

1,3-Benzodioxol-5-ylmethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide

Cat. No. B380058
CAS RN: 356569-24-9
M. Wt: 356.5g/mol
InChI Key: WJKAHFVGRBQPFU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzodioxol group, a tetrahydrobenzothieno group, and a pyrimidin group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. The benzodioxol group consists of a benzene ring fused with a 1,3-dioxol ring . The tetrahydrobenzothieno group is a thiophene ring (a 5-membered ring with four carbon atoms and one sulfur atom) fused with a benzene ring . The pyrimidin group is a 6-membered ring with four carbon atoms and two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodioxol group could potentially influence its reactivity .

Scientific Research Applications

I have conducted a search for the scientific research applications of “1,3-Benzodioxol-5-ylmethyl 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl sulfide”, but unfortunately, there is limited information available on specific applications for this compound in the public domain. It’s possible that this compound is not widely researched or that the applications are not well-documented in accessible sources.

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-2-4-15-12(3-1)16-17(19-9-20-18(16)24-15)23-8-11-5-6-13-14(7-11)22-10-21-13/h5-7,9H,1-4,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKAHFVGRBQPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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